molecular formula C11H15NO2 B3060556 (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide CAS No. 52485-51-5

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

Cat. No.: B3060556
CAS No.: 52485-51-5
M. Wt: 193.24 g/mol
InChI Key: OKDZNDUPIRUYLF-NSHDSACASA-N
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Description

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group and a phenyl group attached to a propan-2-yl chain, along with an acetamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-1-phenyl-2-propanol.

    Acetylation: The hydroxyl group of (S)-1-phenyl-2-propanol is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetoxy-3-phenylpropan-2-yl acetate.

    Amidation: The acetoxy group is then converted to an amide by reacting with ammonia or an amine under suitable conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-N-(1-Oxo-3-phenylpropan-2-yl)acetamide.

    Reduction: Formation of (S)-N-(1-Amino-3-phenylpropan-2-yl)acetamide.

    Substitution: Formation of (S)-N-(1-Halo-3-phenylpropan-2-yl)acetamide.

Scientific Research Applications

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
  • (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
  • (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride

Uniqueness

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZNDUPIRUYLF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467489
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-51-5
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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